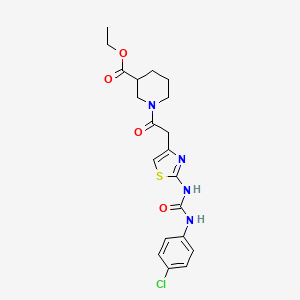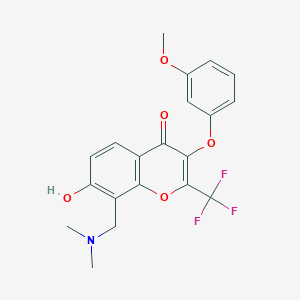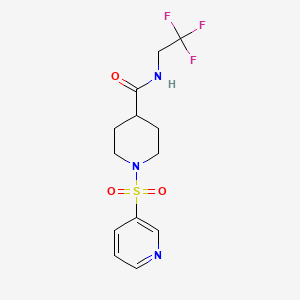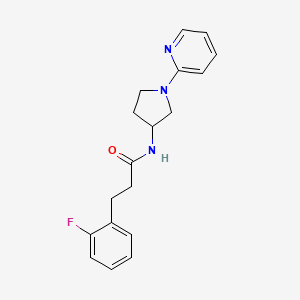
5-(aminomethyl)-N-methylpyridine-2-carboxamide dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and conditions under which the compound can be synthesized. This could include the starting materials, catalysts, temperature, pressure, and other relevant conditions .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, hybridization states, and presence of any functional groups. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity, the products it forms, the conditions under which it reacts, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, molar mass, and specific heat capacity. On the chemical side, properties such as acidity or basicity, reactivity, and redox potential are often studied .Wissenschaftliche Forschungsanwendungen
Antitumor and Antileukemic Activities
Research has identified compounds with structures related to "5-(aminomethyl)-N-methylpyridine-2-carboxamide dihydrochloride" as potential antitumor agents. For instance, derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, including those with substitutions similar to the chemical , have demonstrated in vivo antitumor activity, specifically against leukemic and solid tumor models. These compounds' antitumor effects are attributed to their ability to intercalate with DNA, a mechanism that is crucial for their biological activity (Denny et al., 1987).
Kinase Inhibition for Disease Treatment
Compounds structurally related to "5-(aminomethyl)-N-methylpyridine-2-carboxamide dihydrochloride" have been explored for their inhibitory effects on kinases, crucial enzymes in signaling pathways associated with diseases. For instance, substituted 2-(aminopyridyl)- and 2-(aminopyrimidinyl)thiazole-5-carboxamides have shown potent Src/Abl kinase inhibition, indicating potential for treating hematological and solid tumor cell lines (Lombardo et al., 2004).
Synthesis and Chemical Properties
The aminocarbonylation reactions involving diiodopyridines, including compounds with functional groups related to "5-(aminomethyl)-N-methylpyridine-2-carboxamide dihydrochloride," have been studied for their utility in synthesizing carboxamide and ketocarboxamide functionalities. This chemical process is significant for creating compounds with potential biological applications (Takács et al., 2017).
Gene Expression Regulation
Research into small molecules targeting specific DNA sequences for gene expression control has revealed that compounds with similar structural elements to "5-(aminomethyl)-N-methylpyridine-2-carboxamide dihydrochloride" can inhibit specific gene transcription in cellular models. These findings highlight the potential of such molecules in therapeutic applications for controlling gene expression patterns (Gottesfeld et al., 1997).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(aminomethyl)-N-methylpyridine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O.2ClH/c1-10-8(12)7-3-2-6(4-9)5-11-7;;/h2-3,5H,4,9H2,1H3,(H,10,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVWZNKDBXLKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=C(C=C1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2838194.png)

![(2Z)-6,8-dichloro-2-[(2-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2838196.png)
![[(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2838198.png)
![7-(4-((2-methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl)-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2838199.png)



![2-Benzylsulfanyl-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone](/img/structure/B2838204.png)
![N-[(4-bromophenyl)methyl]-2-chloro-N-methylacetamide](/img/structure/B2838206.png)

![4,4,5,5-Tetramethyl-2-[4-(pentafluoroethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B2838210.png)
